1,2,3,10b-Tetrahydro-2-methylfluoranthene

Beschreibung

Significance of Hydrogenated Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental and Synthetic Chemistry

From a synthetic chemistry perspective, HPAHs serve as versatile building blocks for the synthesis of more complex molecules. The partial saturation of the aromatic system introduces three-dimensional structure and specific reactive sites, making them valuable precursors in the development of new materials and pharmaceuticals. numberanalytics.comnih.gov The selective hydrogenation of PAHs is a key strategy for accessing these valuable intermediates. nih.govresearchgate.net

Structural Characteristics and Chemical Importance of the 1,2,3,10b-Tetrahydrofluoranthene (B1597030) Skeleton

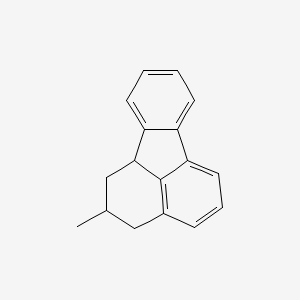

The 1,2,3,10b-tetrahydrofluoranthene skeleton is a partially saturated derivative of the parent PAH, fluoranthene (B47539). This structure consists of a naphthalene (B1677914) and a benzene (B151609) ring sharing a five-membered ring. The hydrogenation of one of the six-membered rings to a cyclohexane-like structure introduces a non-planar, three-dimensional geometry. This structural feature is key to its chemical importance, as it influences the molecule's reactivity and potential for stereoisomerism.

The parent compound, 1,2,3,10b-tetrahydrofluoranthene, possesses the following properties:

| Property | Value |

| Chemical Formula | C₁₆H₁₄ |

| Molecular Weight | 206.28 g/mol |

| CAS Number | 20279-21-4 |

| Data sourced from NIST and PubChem. nist.govnih.govnist.gov |

The presence of both aromatic and aliphatic regions within the same molecule imparts a unique chemical character to the tetrahydrofluoranthene skeleton, making it a target for further functionalization and study.

Overview of Research on Substituted Tetrahydrofluoranthene Systems

Research into substituted tetrahydrofluoranthene systems has explored the introduction of various functional groups onto the core skeleton to modify its properties and reactivity. While specific research on 1,2,3,10b-Tetrahydro-2-methylfluoranthene is limited in publicly available literature, studies on other derivatives provide valuable insights into the chemistry of this class of compounds.

For instance, research on perfluorinated derivatives, such as perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, has demonstrated methods for the synthesis of highly functionalized tetrahydrofluoranthenes. mdpi.comresearchgate.net These studies often involve multi-step synthetic pathways and employ advanced analytical techniques, such as NMR spectroscopy, for structural elucidation. mdpi.comresearchgate.net

Furthermore, the alkylation of PAHs, including fluoranthene, is a known method for introducing alkyl groups, which can then be followed by hydrogenation to yield substituted tetrahydrofluoranthenes. rsc.org The position of the alkyl substituent can significantly influence the electronic properties and reactivity of the resulting molecule. nih.gov

The subject of this article, this compound, is a specific derivative with a methyl group at the 2-position of the tetrahydrofluoranthene skeleton. While detailed research findings on this particular compound are scarce, its chemical identity is established:

| Property | Value |

| Chemical Formula | C₁₇H₁₆ |

| CAS Number | 872302-23-3 |

| Data sourced from commercial suppliers. biomall.in |

The presence of the methyl group at the 2-position is expected to influence the molecule's conformational preferences and its interactions with other molecules. Further research is needed to fully elucidate the specific properties and potential applications of this particular derivative.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C17H16 |

|---|---|

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

2-methyl-1,2,3,10b-tetrahydrofluoranthene |

InChI |

InChI=1S/C17H16/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-8,11,16H,9-10H2,1H3 |

InChI-Schlüssel |

HMXKXFJEPMFKRT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC2C3=CC=CC=C3C4=CC=CC(=C24)C1 |

Herkunft des Produkts |

United States |

Stereochemical Investigations and Isomerism in 1,2,3,10b Tetrahydrofluoranthene Systems

Identification and Characterization of cis and trans Stereoisomers

The existence of cis and trans stereoisomers in substituted 1,2,3,10b-tetrahydrofluoranthene (B1597030) systems arises from the spatial arrangement of substituents relative to the plane of the molecule's core structure. wikipedia.orglibretexts.org In the case of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, the synthesis results in a mixture of both cis and trans isomers. mdpi.comresearchgate.net

The initial characterization of these isomers often involves chromatographic techniques, although complete separation can be challenging. mdpi.com Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are pivotal for the definitive identification and characterization of each isomer. mdpi.comresearchgate.net For the perfluoro-3-ethyl derivative, both ¹⁹F and ¹³C NMR spectra are instrumental. The chemical shifts of the fluorine and carbon atoms differ between the cis and trans forms due to their distinct electronic environments. mdpi.com While the ¹⁹F NMR spectra of the isomers show similar chemical shifts for many nuclei, a notable difference is observed in the shifts of the fluorine atom at the 3-position (F³), aiding in their initial differentiation. mdpi.com

Table 1: Illustrative Spectroscopic Data for Stereoisomer Characterization

| Spectroscopic Technique | Observation for Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene | Significance |

| ¹⁹F NMR | Distinct chemical shifts for F³ nucleus between isomers. mdpi.com | Allows for the initial identification and quantification of the cis and trans isomers in a mixture. |

| ¹³C NMR | Seven aromatic carbon signals, two tertiary carbons, five quaternary carbons, and a CF₃ group are observed for each isomer. mdpi.com | Confirms the fundamental carbon skeleton of the tetrahydrofluoranthene core in both isomers. |

| 2D NMR (COSY, NOESY) | Specific cross-peaks in NOESY spectra indicate through-space proximity of certain fluorine atoms, which is unique to either the cis or trans configuration. mdpi.comresearchgate.net | Crucial for the unambiguous assignment of the cis and trans configurations. |

Methodologies for Stereoselective Synthesis

The synthesis of substituted tetrahydrofluoranthenes can be designed to favor the formation of one stereoisomer over another, a process known as stereoselective synthesis. In the documented synthesis of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, the reaction of perfluoro-1-ethyltetralin with 1,2,3,4-tetrafluorobenzene (B1293379) in the presence of antimony pentafluoride yields a mixture of cis and trans isomers. mdpi.comresearchgate.net While this particular synthesis is not described as stereoselective, the general principles of stereoselective synthesis in related systems often involve several key strategies:

Chiral Auxiliaries: Incorporating a chiral auxiliary into one of the starting materials can influence the stereochemical outcome of the cyclization reaction.

Chiral Catalysts: The use of chiral catalysts can create a chiral environment that favors the formation of one stereoisomer.

Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of a specific isomer.

The synthesis of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene proceeds through the formation of a carbocation intermediate, which then undergoes intramolecular cyclization. mdpi.com The subsequent addition of a fluoride (B91410) ion can occur from two different faces, leading to the mixture of cis and trans products. mdpi.com Achieving stereoselectivity in such a reaction would require controlling the trajectory of this final addition step.

Configurational Assignment via Advanced Spectroscopic Techniques

The unambiguous assignment of the cis and trans configuration to the correct isomer is a critical step and is accomplished using advanced spectroscopic techniques, primarily two-dimensional Nuclear Magnetic Resonance (2D NMR). mdpi.comresearchgate.net While basic 1D NMR can distinguish between the isomers, it is often insufficient to definitively assign the configuration. mdpi.com

For the perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene isomers, ¹⁹F–¹⁹F Correlation Spectroscopy (COSY) and ¹⁹F–¹⁹F Nuclear Overhauser Effect Spectroscopy (NOESY) are the key techniques. mdpi.comresearchgate.net

¹⁹F–¹⁹F COSY: This technique reveals through-bond coupling between fluorine nuclei, helping to establish the connectivity within the molecule.

¹⁹F–¹⁹F NOESY: This is the most powerful tool for differentiating cis and trans isomers in this context. NOESY detects through-space interactions between nuclei that are in close proximity. A cross-peak between two fluorine atoms in a NOESY spectrum indicates that they are physically close to each other in space. For example, a NOESY correlation between the fluorine at position 3 (F³) and the fluorine at position 10b (F¹⁰ᵇ) would be expected in the cis isomer, where these atoms are on the same side of the ring system. researchgate.net Conversely, the absence of this correlation and the presence of other specific correlations would be indicative of the trans isomer. researchgate.net

By carefully analyzing the patterns of correlations in the 2D NMR spectra, a definitive and unambiguous assignment of the cis and trans configurations can be made. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3,10b Tetrahydro 2 Methylfluoranthene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the intricate structural details of 1,2,3,10b-Tetrahydro-2-methylfluoranthene, from its basic carbon-hydrogen framework to its three-dimensional arrangement and conformational dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular skeleton. While specific experimental data for this compound is not extensively detailed in the reviewed literature, the expected chemical shifts can be predicted based on the structure, which comprises a saturated, substituted cyclohexane (B81311) ring fused to a fluoranthene (B47539) aromatic system.

Expected ¹H NMR Spectral Features:

Aromatic Region (approx. 7.0-8.5 ppm): The protons on the fluoranthene core would appear in this downfield region, exhibiting complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. mdpi.com The precise chemical shifts would be influenced by the electron density of the aromatic rings. libretexts.orgyoutube.com

Aliphatic Region (approx. 1.0-3.5 ppm): The protons on the tetrahydro portion and the methyl group would resonate in this upfield region. The methyl group (CH₃) would likely appear as a doublet, coupled to the adjacent methine proton. The methylene (B1212753) (CH₂) and methine (CH) protons of the saturated ring would show complex multiplets due to both geminal and vicinal coupling.

Benzylic Proton (approx. 3.5-4.5 ppm): The proton at the 10b position, being adjacent to the aromatic system, would be deshielded and appear at a lower field compared to the other aliphatic protons.

Expected ¹³C NMR Spectral Features:

Aromatic Region (approx. 120-150 ppm): The carbons of the fluoranthene moiety would resonate in this range. libretexts.org Quaternary carbons at the ring junctions would typically show lower intensity signals.

Aliphatic Region (approx. 15-50 ppm): The sp³-hybridized carbons of the saturated ring and the methyl group would appear here. libretexts.org The chemical shift of each carbon is dependent on its substitution and local electronic environment. libretexts.org

A hypothetical data table for the expected chemical shifts is presented below.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.5 | 120 - 135 |

| Aromatic C (quaternary) | - | 135 - 150 |

| C10b-H (benzylic) | 3.5 - 4.5 | 40 - 55 |

| C1, C3 (CH₂) | 1.5 - 2.8 | 20 - 35 |

| C2-H | 1.8 - 3.0 | 25 - 40 |

| C2-CH₃ | 0.9 - 1.5 | 15 - 25 |

Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This technique reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity within the saturated ring, linking the methyl protons to the C2 proton, and subsequently to the protons at C1 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about stereochemistry.

In the analysis of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, ¹⁹F-¹⁹F COSY and NOESY spectra were instrumental. mdpi.comresearchgate.net For the trans- isomer, a significant NOESY correlation was observed between the fluorine at the 10b position (F¹⁰ᵇ) and the CF₂ moiety of the ethyl group, which is only possible in a trans- configuration. mdpi.com Conversely, the absence of this cross-peak in the other isomer confirmed its cis- arrangement. mdpi.com These 2D techniques allowed for the complete and unambiguous assignment of the tertiary fluorine atoms F³ and F¹⁰ᵇ. mdpi.com

Variable-Temperature (VT) NMR for Conformational Dynamics and Exchange Processes

Variable-temperature (VT) NMR experiments provide insight into dynamic processes such as conformational exchange and restricted rotation. ox.ac.uksciencepublishinggroup.com By recording spectra at different temperatures, it is possible to observe changes in signal shape, such as the broadening and coalescence of peaks, which allows for the calculation of energy barriers for these processes. sciencepublishinggroup.com

In the study of cis-perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, the ¹⁹F NMR signals for the tertiary fluorine atoms were notably broadened at room temperature. mdpi.com This broadening suggested the presence of conformational transitions within the alicyclic moiety. A series of variable-temperature ¹⁹F NMR experiments were conducted to investigate this dynamic behavior. mdpi.com Such studies are crucial for understanding the conformational stability of the molecule. sciencepublishinggroup.com

Elucidation of Aromaticity and Double Bond Character via NMR Chemical Shifts

The chemical shifts of protons and carbons in the aromatic portion of the molecule are direct reporters of its electronic structure, including aromaticity and double bond character. uu.nl The protons in an aromatic ring experience a strong deshielding effect due to the ring current generated by the delocalized π-electrons when placed in a magnetic field. libretexts.org This effect results in their characteristic downfield chemical shifts (typically 6.5-8.5 ppm). libretexts.orgrsc.org

For this compound, the protons on the fluoranthene core would exhibit chemical shifts consistent with a highly aromatic system. The degree of deshielding can provide qualitative information about the electron density at different positions of the aromatic rings. Similarly, the ¹³C chemical shifts in the aromatic region (120-150 ppm) reflect the π-electron delocalization and provide a signature of the aromatic system. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. libretexts.org

Upon ionization in a mass spectrometer, a molecule forms a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) provides the molecular weight. libretexts.org For perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, high-resolution mass spectrometry (HRMS) was used to confirm the elemental composition, with the observed m/z value (557.9712 for the trans-isomer) matching the calculated value for C₁₈F₁₈. mdpi.com

The molecular ion of this compound would be expected to undergo fragmentation. The fragmentation pattern for alkanes often involves the loss of alkyl radicals, leading to clusters of peaks separated by 14 mass units (CH₂). libretexts.orgwhitman.edu Therefore, fragmentation of the saturated tetrahydro portion is likely. Common fragmentation pathways could include:

Loss of a methyl radical (·CH₃): Resulting in an [M-15]⁺ peak.

Loss of larger alkyl fragments from the saturated ring.

Retro-Diels-Alder reaction: A characteristic fragmentation for cyclic systems, which could lead to the cleavage of the saturated ring.

The highly stable aromatic fluoranthene core would be more resistant to fragmentation and would likely appear as a prominent ion in the spectrum. whitman.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental formula of an unknown compound by measuring its mass with extremely high accuracy. nih.gov For this compound, which has a molecular formula of C₁₇H₁₆, the theoretical monoisotopic (exact) mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements.

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can achieve mass accuracies within a few parts per million (ppm). nih.gov This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. An experimental HRMS measurement confirming the exact mass of this compound would provide definitive proof of its elemental formula, C₁₇H₁₆.

| Property | Value | Information Provided |

|---|---|---|

| Molecular Formula | C₁₇H₁₆ | Specifies the number of atoms of each element. |

| Theoretical Exact Mass | 220.12520 Da | Calculated monoisotopic mass used for HRMS comparison. |

| Typical HRMS Accuracy | < 5 ppm | The acceptable error margin for confirming the elemental formula. |

Electron Ionization (EI) and Soft Ionization Techniques for Structural Information

Mass spectrometry also provides crucial information about a molecule's structure through controlled fragmentation. The choice of ionization technique dictates the extent of this fragmentation.

Electron Ionization (EI): This is a high-energy technique that typically results in extensive and reproducible fragmentation patterns. For this compound, an EI mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 220. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Resulting in a significant fragment ion at m/z 205 ([M-15]⁺).

Dehydrogenation: Loss of hydrogen atoms from the saturated ring to form more stable, aromatic ions.

Retro-Diels-Alder (RDA) reaction: Cleavage of the tetrahydro ring structure, a common pathway for such systems.

Formation of the stable fluoranthene cation: Through loss of the saturated ring components, leading to an ion at m/z 202.

Soft Ionization Techniques: In contrast to EI, soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) impart much less energy to the molecule. This minimizes fragmentation and typically results in a spectrum dominated by the intact molecule, often as a protonated species [M+H]⁺. For this compound, a soft ionization spectrum would be expected to show a prominent base peak at m/z 221, confirming the molecular weight with high confidence.

| Ionization Method | Expected Key Ion (m/z) | Structural Information Gained |

|---|---|---|

| Electron Ionization (EI) | 220 (M⁺˙), 205 ([M-CH₃]⁺), 202 | Provides a fragmentation "fingerprint" for structural confirmation. |

| Soft Ionization (e.g., ESI, APCI) | 221 ([M+H]⁺) | Unambiguously determines the molecular weight. |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the presence of particular functional groups, making IR spectroscopy an excellent tool for structural elucidation.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features: the aromatic rings and the saturated, substituted aliphatic ring.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Associated Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |

| 3000-2850 | C-H Stretch | Aliphatic (sp³ C-H from tetrahydro ring and methyl group) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1470-1430 | C-H Bend | Aliphatic (CH₂) |

| 900-670 | C-H Bend (Out-of-Plane) | Aromatic Ring Substitution Pattern |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the fluoranthene aromatic system. The saturated tetrahydro ring is non-conjugated and does not absorb in the UV-Vis range, but its alkyl substitution can cause small shifts in the absorption maxima (λ_max) of the aromatic system.

The spectrum is expected to be very similar to that of the parent aromatic compound, fluoranthene, which is characterized by several absorption bands corresponding to π→π* electronic transitions. aatbio.comwikipedia.org The presence of multiple bands is typical for polycyclic aromatic hydrocarbons. nih.gov The specific wavelengths and intensities of these bands are highly characteristic of the fluoranthene conjugated system.

| Approximate λ_max (nm) | Electronic Transition | Region |

|---|---|---|

| ~236 | π→π | UV |

| ~288 | π→π | UV |

| ~358 | π→π* | UV/Visible |

Data based on the parent chromophore, fluoranthene. aatbio.com

The analysis of the UV-Vis spectrum confirms the presence of the extensive π-electron system of the fluoranthene core, a defining feature of the molecule's structure.

Chemical Reactivity and Mechanistic Studies of 1,2,3,10b Tetrahydro 2 Methylfluoranthene

Investigation of Reaction Pathways and Identification of Intermediates

The synthesis of the tetrahydrofluoranthene core often proceeds through complex cyclization reactions where the identification of transient intermediates is key to understanding the formation mechanism.

Acid-catalyzed cyclization is a prominent pathway for constructing the fluoranthene (B47539) skeleton. Studies on related systems, such as the formation of perfluorinated tetrahydrofluoranthenes, provide insight into the likely intermediates. The synthesis of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, for instance, is proposed to proceed through a mechanism involving distinct cationic species. mdpi.comresearchgate.net

In this proposed pathway, the reaction is initiated by the formation of a first intermediate compound, which, under the influence of a strong acid like antimony pentafluoride, generates a cation. mdpi.comresearchgate.net This cationic intermediate then undergoes an intramolecular cyclization, losing a proton to yield a second intermediate. mdpi.comresearchgate.net This second intermediate is subsequently transformed into another cation in the highly acidic medium. mdpi.comresearchgate.net The final product is formed by the addition of an anion to this second cationic species during work-up. researchgate.net This mechanistic model, centered on the sequential formation and reaction of cationic intermediates, is fundamental to understanding the construction of the 1,2,3,10b-tetrahydrofluoranthene (B1597030) framework.

Electrophilic Aromatic Substitution (EAS) Reactivity

The aromatic portion of the fluoranthene system is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a positively charged, delocalized intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org The presence of substituents on the fluoranthene ring significantly influences the rate and regioselectivity of these reactions. masterorganicchemistry.com

The positions at which substitution occurs are not random but are directed by the electronic properties of the parent ring and any existing substituents. In polycyclic aromatic hydrocarbons (PAHs) like pyrene, which is structurally related to fluoranthene, certain positions are known to have a higher electron density, making them more susceptible to electrophilic attack. mdpi.com These are often referred to as the 'active' sites for electrophilic aromatic substitution. mdpi.com For fluoranthene, the presence of a methyl group, as in methylfluoranthenes, further directs incoming electrophiles to specific positions on the aromatic rings.

Nitration is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.com The nitration of 3-methylfluoranthene (B47718) has been shown to be highly regioselective, yielding a mixture of three primary products. rsc.org The substitution occurs predominantly at the 2-, 4-, and 8-positions. rsc.org Further dinitration of 3-methylfluoranthene leads to the formation of the 4,8-dinitro-derivative. rsc.org Similarly, the nitration of 3-methoxyfluoranthene results in substitution at the 2- and 8-positions, demonstrating how different activating groups can direct the electrophilic attack. rsc.org

Table 1: Regioselectivity in the Nitration of 3-Methylfluoranthene rsc.org

| Position of Nitro Group | Product | Yield (%) |

|---|---|---|

| 8- | 3-Methyl-8-nitrofluoranthene | ~55% |

| 2- | 3-Methyl-2-nitrofluoranthene | ~20% |

| 4- | 3-Methyl-4-nitrofluoranthene | ~20% |

| 10- (probable) | 3-Methyl-10-nitrofluoranthene | Detected by GC |

Mechanisms of Hydrogenation and Dehydrogenation

The interconversion between fluoranthene and its hydrogenated forms, like 1,2,3,10b-tetrahydrofluoranthene, involves hydrogenation and dehydrogenation reactions. These processes are crucial in catalysis and synthetic chemistry.

Hydrogenation is the addition of hydrogen to a molecule, typically to reduce double or triple bonds. The hydrogenation of PAHs presents challenges due to their significant aromatic stability. mdpi.com This process is often controlled by both kinetics and thermodynamics. mdpi.com One established method is the electrochemical hydrogenation of fluoranthene, which can cleanly produce 1,2,3,10b-tetrahydrofluoranthene. psu.edu This specific reaction requires the donation of four electrons to the fluoranthene molecule. psu.edu Catalytic hydrogenation, often employing precious metal catalysts, is also widely used. mdpi.com A common mechanism for this is the Horiuti–Polanyi mechanism, which involves the dissociation of molecular hydrogen on the catalyst surface followed by the stepwise addition of hydrogen atoms to the unsaturated molecule. acs.org

Dehydrogenation is the reverse process, involving the removal of hydrogen from a molecule to form double bonds and, in this context, restore aromaticity. wikipedia.org It is a key reaction in the petrochemical industry for producing aromatics from saturated hydrocarbons. wikipedia.org These reactions are typically endothermic and require high temperatures (500 °C and above) and catalysts, such as iron(III) oxide. wikipedia.org Studies on polycyclic naphthenes have shown that dehydrogenation can occur with a terminal character, where the terminal cyclohexane (B81311) rings react first. nih.gov The dehydrogenation of aromatic hydrocarbons has also been studied on palladium surfaces. rsc.org

Chemical Transformations of Ketone Precursors and Other Functionalized Derivatives

The synthesis of substituted fluoranthenes can be achieved through various routes, including the transformation of functionalized precursors. Ketones, in particular, serve as valuable starting materials for building the complex polycyclic framework.

One synthetic method involves the reaction of a ketone, specifically acenaphthenone, with 2-pyrone derivatives. rsc.org The reaction proceeds via a stepwise [4+2] cycloaddition. rsc.org The mechanism is believed to involve the enolate of the ketone undergoing a conjugate addition, which, after acidic treatment, leads to dehydration and decarboxylation to yield the final multi-substituted fluoranthene product. rsc.org Other advanced synthetic methods for creating functionalized fluoranthene derivatives include transition-metal-catalyzed reactions, such as Suzuki coupling followed by intramolecular C-H activation. researchgate.netacs.org

Computational and Theoretical Studies of 1,2,3,10b Tetrahydro 2 Methylfluoranthene

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely applied to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and spectroscopic data. researchgate.netnih.gov For 1,2,3,10b-Tetrahydro-2-methylfluoranthene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(**), would be employed to determine its most stable three-dimensional structure and to analyze its electronic characteristics. nih.gov These calculations provide a foundational understanding of the molecule's inherent properties.

One of the significant applications of DFT is the prediction of Nuclear Magnetic Resonance (NMR) spectroscopic parameters. Quantum-chemical calculations have become increasingly valuable for interpreting and predicting NMR spectra, including for complex systems. nih.govuni-muenchen.de By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) within the optimized molecular structure, a theoretical NMR spectrum can be generated.

This process involves methods like the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.uk The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS). chemistrysteps.com These predicted shifts can be compared with experimental data to confirm the molecular structure or to assign specific signals in a complex spectrum. The accuracy of these predictions allows for the discrimination between different potential structures or conformers. uni-muenchen.de Coupling constants (J-couplings) can also be calculated, providing further detail about the connectivity and dihedral angles within the molecule.

Below is an illustrative table showing the kind of data generated from such a study, comparing theoretically predicted ¹H NMR chemical shifts with hypothetical experimental values for key protons in the this compound structure.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) This table contains hypothetical data for illustrative purposes.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (ppm) |

|---|---|---|---|

| H-1a | 2.15 | 2.12 | 0.03 |

| H-2 (CH) | 1.88 | 1.85 | 0.03 |

| H-3b | 2.54 | 2.50 | 0.04 |

| H-10b | 3.50 | 3.45 | 0.05 |

| CH₃ | 1.10 | 1.08 | 0.02 |

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide information on a static, optimized geometry, molecules are dynamic entities that exist as an ensemble of different conformations, especially those with flexible aliphatic rings like this compound. Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape and dynamic behavior of molecules over time. nih.gov

Table 2: Relative Energies of Potential Conformers from MD Simulations This table contains hypothetical data for illustrative purposes.

| Conformer Description | Dihedral Angle (C1-C2-C3-C10b) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair (Methyl Equatorial) | -55.8° | 0.00 | 75.2 |

| Chair (Methyl Axial) | -54.9° | 1.85 | 4.1 |

| Twist-Boat 1 | 30.5° | 5.50 | <0.1 |

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. A critical point on this surface is the transition state (TS), which represents the highest energy barrier along the reaction pathway. youtube.com Identifying the geometry and energy of the transition state is key to understanding reaction kinetics and selectivity.

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to propose and verify a reaction mechanism. This involves locating the TS structure for each elementary step. youtube.com Once a candidate TS geometry is found, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com The calculated energy difference between the reactants and the transition state provides the activation energy (Ea), a crucial factor in determining the reaction rate.

Table 3: Calculated Activation Energies for a Hypothetical Reaction Step This table contains hypothetical data for illustrative purposes.

| Reaction Step | Reactant Complex Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Dehydrogenation (H abstraction at C10b) | -775.12345 | -775.08765 | 22.47 |

Analysis of Charge Delocalization in Related Polycyclic Aromatic Systems

The fluoranthene (B47539) core of this compound is a polycyclic aromatic hydrocarbon (PAH) system. nih.gov A key feature of PAHs is the delocalization of π-electrons across the fused aromatic rings. This delocalization is fundamental to their chemical and physical properties, including their reactivity, stability, and spectroscopic characteristics.

Table 4: Calculated NBO Partial Charges on Aromatic Carbons This table contains hypothetical data for illustrative purposes.

| Atom | NBO Partial Charge (e) |

|---|---|

| C4 | -0.185 |

| C6a | +0.050 |

| C7 | -0.210 |

| C9 | -0.205 |

| C10a | +0.045 |

Synthesis and Characterization of Analogues and Derivatives of 1,2,3,10b Tetrahydro 2 Methylfluoranthene

Synthesis of Alkyl-Substituted Tetrahydrofluoranthenes

The synthesis of alkyl-substituted tetrahydrofluoranthenes can be exemplified by the preparation of an ethyl-substituted analogue. A notable synthesis involves the reaction of perfluoro-1-ethyltetralin with 1,2,3,4-tetrafluorobenzene (B1293379). dundee.ac.ukresearchgate.net This reaction is facilitated by the use of antimony pentafluoride as a catalyst. The process yields a mixture of cis- and trans-isomers of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. dundee.ac.ukresearchgate.net

The reaction is typically conducted at 50°C for 30 hours, resulting in a total isolated yield of 71%. dundee.ac.uk The formation of the product is believed to proceed through the reaction of the starting materials to form an intermediate, which then undergoes an intramolecular cyclization promoted by antimony pentafluoride. dundee.ac.uk The subsequent work-up with a hydrogen fluoride-pyridine solution leads to the final product as a mixture of stereoisomers. dundee.ac.uk The characterization and differentiation of these isomers are achieved through advanced NMR spectroscopy techniques. dundee.ac.ukresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|---|

| Perfluoro-1-ethyltetralin | 1,2,3,4-Tetrafluorobenzene | Antimony pentafluoride | 50°C | 30 hours | 71% | Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene (cis/trans mixture) |

Perfluorinated and Partially Fluorinated Tetrahydrofluoranthene Analogues

The synthesis of perfluorinated tetrahydrofluoranthene analogues is a significant area of research, with organofluorine compounds gaining attention for their potential applications in various fields. dundee.ac.uk The synthesis of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene serves as a prime example of the preparation of a fully fluorinated analogue. dundee.ac.ukresearchgate.net This reaction involves the interaction of perfluoro-1-ethyltetralin and 1,2,3,4-tetrafluorobenzene in the presence of antimony pentafluoride. dundee.ac.uk

The resulting product is a mixture of cis- and trans-isomers, which have been successfully characterized using 19F and 13C NMR, as well as 2D NMR techniques like 19F–19F COSY and 19F–19F NOESY spectroscopy. dundee.ac.ukresearchgate.net These advanced analytical methods are crucial for the unambiguous determination of the structure and stereochemistry of the complex fluorinated products. dundee.ac.uk

Oxygenated Derivatives (e.g., Ketones, Alcohols, Epoxides, Diols)

Ketones: The introduction of a ketone functional group could be envisioned through the oxidation of a corresponding secondary alcohol. This alcohol could be generated by the hydrolysis of a halo-tetrahydrofluoranthene.

Alcohols: Alcohols could be synthesized via the substitution of a halide with a hydroxide source. The position of the hydroxyl group would be dictated by the initial halogenation step.

Epoxides and Diols: The synthesis of epoxides would likely proceed from an olefinic precursor, which is not present in the saturated tetrahydrofluoranthene core. Therefore, the introduction of a double bond would be a necessary prerequisite. Subsequent epoxidation, for instance with a peroxy acid, would yield the epoxide. The ring-opening of this epoxide would then lead to the formation of diols.

| Derivative | Plausible Synthetic Strategy |

|---|---|

| Ketone | Radical halogenation followed by hydrolysis to an alcohol, and subsequent oxidation. |

| Alcohol | Radical halogenation followed by nucleophilic substitution with a hydroxide source. |

| Epoxide | Introduction of a double bond followed by epoxidation. |

| Diol | Formation of an epoxide followed by acid- or base-catalyzed ring-opening. |

Nitro-Substituted Derivatives and Their Chemical Transformations

Direct nitration of the saturated tetrahydrofluoranthene scaffold is challenging. A more plausible approach would involve the introduction of a nitro group via nucleophilic substitution on a halo-tetrahydrofluoranthene using a nitrite salt.

Once synthesized, nitro-substituted tetrahydrofluoranthenes could undergo a variety of chemical transformations. A key reaction of nitro compounds is their reduction to the corresponding amines, which can be achieved using various reducing agents. These amines can then serve as precursors for a wide range of other derivatives.

Another important transformation is the Nef reaction, which converts a primary or secondary nitroalkane into a ketone or aldehyde, respectively, under acidic conditions. wikipedia.org This could provide an alternative route to the oxygenated derivatives discussed in the previous section.

| Transformation | Product | General Reagents |

|---|---|---|

| Reduction | Amino-tetrahydrofluoranthene | H2/Pd, Sn/HCl |

| Nef Reaction | Tetrahydrofluoranthenone | Acid hydrolysis of the nitronate salt |

Structural Modifications and New Scaffold Design within the Fluoranthene (B47539) Family

The structural modification of the fluoranthene and, by extension, the tetrahydrofluoranthene scaffold is a strategy to develop new molecules with novel properties. One approach is "scaffold hopping," which aims to identify isofunctional molecular structures with significantly different molecular backbones. This can involve replacing or swapping carbon and heteroatoms in a backbone ring, ring opening and closure reactions, or the replacement of peptidic backbones with non-peptidic moieties.

For the tetrahydrofluoranthene family, structural modifications could involve the expansion or contraction of one of the saturated rings, the introduction of heteroatoms into the ring system, or the annulation of additional rings to the core structure. These modifications would be aimed at altering the electronic, steric, and pharmacokinetic properties of the parent molecule, leading to the discovery of new lead compounds in drug discovery or novel materials with unique photophysical properties.

Environmental Occurrence and Distribution of Tetrahydrofluoranthene Derivatives

Detection in Complex Environmental Matrices

The detection of specific PAH derivatives in complex environmental samples is challenging due to the vast number of structurally similar compounds. However, advancements in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), have enabled the identification of various alkylated and hydrogenated PAHs in different environmental compartments.

Coke oven emissions are a well-documented source of a complex mixture of volatile organic compounds, PAHs, and their derivatives. These emissions are generated during the destructive distillation of coal to produce coke. The composition of these emissions can include a wide array of parent, alkylated, and hydrogenated PAHs. While direct identification of 1,2,3,10b-Tetrahydro-2-methylfluoranthene in coke oven emissions is not explicitly detailed in available literature, the presence of both methylated and partially hydrogenated PAHs in such complex mixtures is highly probable. The analysis of coal tar pitch, a byproduct of the coking process, has revealed a significant presence of methylated PAHs.

Table 1: General Classes of PAHs Identified in Combustion Byproducts

| Class of Compound | Typical Examples | Analytical Method |

|---|---|---|

| Parent PAHs | Naphthalene (B1677914), Phenanthrene, Pyrene | GC-MS |

| Alkylated PAHs | Methylnaphthalenes, Methylphenanthrenes | GC-MS |

This table presents general classes of compounds found in combustion byproducts. Specific isomers and derivatives, including tetrahydrofluoranthenes, would require targeted analysis for confirmation.

Sediments and soils can act as sinks for persistent organic pollutants, including PAHs and their derivatives. Contamination often stems from atmospheric deposition from industrial emissions, runoff from contaminated sites, and oil spills. Studies of contaminated harbor sediments have shown the presence of a wide range of alkylated PAHs, which can sometimes be more abundant than their parent compounds. The analysis of these complex samples often reveals a multitude of isomers of methylated PAHs. The identification of specific compounds like this compound in these matrices would necessitate high-resolution analytical techniques capable of separating and identifying numerous co-eluting isomers.

Table 2: Research Findings on Alkylated PAHs in Sediments

| Location/Study | Key Findings |

|---|---|

| Contaminated Harbor Sediments | Elevated concentrations of alkylated PAHs, indicating mixed pyrogenic and petrogenic sources. |

This table summarizes general findings on alkylated PAHs in sediments. The presence of specific tetrahydrofluoranthene derivatives would be a subject for further targeted research.

Sources and Formation Pathways in the Environment

The primary sources of tetrahydrofluoranthene derivatives in the environment are linked to the incomplete combustion of organic materials. During processes like coal coking and the burning of fossil fuels, a complex array of chemical reactions occurs, leading to the formation of various PAHs and their derivatives.

The formation of methylated and hydrogenated PAHs can occur through several pathways during combustion:

Pyrosynthesis: At high temperatures, smaller hydrocarbon fragments can combine to form larger, more complex aromatic structures. The presence of methyl radicals in the reaction environment can lead to the formation of methylated PAHs.

Partial Hydrogenation: In environments with a sufficient supply of hydrogen, parent PAHs can undergo partial hydrogenation, leading to the formation of compounds like tetrahydrofluoranthenes.

Coal Pyrolysis: The thermal decomposition of coal in the absence of oxygen is a direct source of a wide range of PAHs. The molecular structure of the parent coal influences the types and distribution of the resulting PAHs and their derivatives.

Once released into the environment, these compounds can undergo further transformations, although their persistence is a key characteristic. They can be transported over long distances in the atmosphere adsorbed to particulate matter and can be deposited in soil and water bodies.

Methodologies for Environmental Sampling and Sample Preparation

The accurate detection and quantification of trace levels of tetrahydrofluoranthene derivatives in environmental samples require robust sampling and sample preparation techniques. The choice of method depends on the environmental matrix being studied.

For Sediments and Contaminated Soils:

Sampling: Core samplers are often used to collect sediment samples, which can provide a historical record of contamination. Soil samples are typically collected from various depths to assess the extent of contamination.

Sample Preparation: The extraction of PAHs from solid matrices is a critical step. Common methods include:

Soxhlet Extraction: A classical and widely used method that involves continuous extraction with an organic solvent.

Ultrasonic Agitation (Sonication): Uses ultrasonic waves to enhance the extraction of analytes from the sample matrix into a solvent.

Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

Solid-Phase Extraction (SPE): Used for cleanup and concentration of the extracts before instrumental analysis.

Table 3: Comparison of Extraction Methods for PAHs from Soil and Sediment

| Method | Advantages | Disadvantages |

|---|---|---|

| Soxhlet Extraction | Well-established, thorough extraction | Time-consuming, large solvent volume |

| Ultrasonic Agitation | Faster than Soxhlet, less solvent | Potentially lower efficiency for some matrices |

Following extraction and cleanup, the samples are typically analyzed by gas chromatography coupled with mass spectrometry (GC-MS). The use of high-resolution capillary columns is essential for the separation of complex mixtures of PAH isomers.

Environmental Transformation and Biodegradation Pathways of 1,2,3,10b Tetrahydro 2 Methylfluoranthene

Abiotic Degradation Mechanisms in Environmental Systems

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds in the environment. For PAHs like 1,2,3,10b-tetrahydro-2-methylfluoranthene, these mechanisms are primarily driven by light and chemical oxidants.

Photolysis, the breakdown of compounds by light, is a significant abiotic degradation pathway for PAHs present in aquatic environments and on soil surfaces. The effectiveness of photolysis is dependent on the intensity and wavelength of solar radiation. The presence of photosensitizers in the environment can also accelerate this process.

Oxidative transformation is another key abiotic mechanism. This process often involves reactive oxygen species, such as hydroxyl radicals (•OH), which can be generated through various photochemical reactions in the environment. nih.govmdpi.com The reaction of these radicals with PAHs can lead to the formation of hydroxylated and other oxygenated derivatives, which are often more water-soluble and susceptible to further degradation. For instance, the degradation of fluoranthene (B47539) can be significantly enhanced in the presence of hydrogen peroxide under UV irradiation, a process that generates hydroxyl radicals. nih.govmdpi.com

In soil environments, photocatalytic degradation can occur in the presence of certain minerals. For example, TiO2/α-FeOOH composite photocatalysts have been shown to enhance the degradation of fluoranthene under simulated sunlight by improving the transfer of electrons and holes. nih.gov The primary reactive species in such processes include superoxide (B77818) radicals (•O2-), holes (h+), and singlet oxygen (1O2). nih.gov

Table 1: Factors Influencing Abiotic Degradation of Fluoranthene Analogs

| Factor | Influence on Degradation | Reference |

| UV Radiation | Essential for photolysis and photo-oxidation. Higher intensity generally leads to faster degradation. | nih.govmdpi.com |

| pH | Can affect the rate of photocatalytic degradation, with neutral pH often being optimal. | nih.gov |

| Presence of Oxidants (e.g., H₂O₂) | Significantly enhances degradation rates by generating hydroxyl radicals. | nih.govmdpi.com |

| Soil/Water Matrix | The presence of organic matter can sorb PAHs, reducing their availability for degradation. Certain minerals can act as photocatalysts. | nih.govnih.gov |

Microbial Degradation and Biotransformation Pathways

Microbial degradation is a crucial process for the removal of PAHs from the environment. A wide variety of bacteria and fungi have been shown to metabolize these compounds, using them as a source of carbon and energy.

The microbial degradation of fluoranthene is initiated by an attack on the aromatic rings. In bacteria, this is typically carried out by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate, leading to the formation of cis-dihydrodiols. nih.govpsu.edu These intermediates are then further metabolized through a series of reactions that lead to ring cleavage. For fluoranthene, dioxygenase attacks can occur at the C-1,2, C-2,3, and C-7,8 positions. psu.eduoup.com

Subsequent enzymatic reactions can lead to the formation of various intermediate products, including catechols and protocatechuates, which are then funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net Key metabolites identified in the degradation of fluoranthene include 9-fluorenone-1-carboxylic acid, benzene-1,2,3-tricarboxylic acid, and phthalic acid. mdpi.com

In fungi, the initial oxidation is often catalyzed by cytochrome P450 monooxygenases, which introduce one atom of oxygen into the PAH molecule, forming arene oxides (epoxides). These are then hydrated by epoxide hydrolases to form trans-dihydrodiols. nih.gov

A variety of enzymes are involved in the microbial degradation of fluoranthene and its derivatives.

Dioxygenases: These are key initiating enzymes in bacterial degradation pathways, responsible for the initial attack on the aromatic ring. nih.govpsu.edu

Dehydrogenases: These enzymes are involved in the subsequent transformation of dihydrodiols to dihydroxy compounds.

Catechol 2,3-dioxygenase: This enzyme is responsible for the meta-cleavage of the aromatic ring of catechol intermediates. nih.gov

Ligninolytic Enzymes: In many fungi, particularly white-rot fungi, extracellular ligninolytic enzymes such as laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP) play a crucial role in the initial oxidation of PAHs. mdpi.comasknature.org These enzymes are non-specific and can degrade a wide range of aromatic compounds.

Individual microbial strains can be effective in degrading PAHs, but in many cases, microbial consortia, consisting of multiple species of bacteria and/or fungi, exhibit enhanced degradation capabilities. nih.govamazonaws.commdpi.com This is due to the synergistic interactions between the different microorganisms, where the metabolic products of one organism can be utilized by another.

Several fungal genera have been identified as potent degraders of fluoranthene, including Aspergillus, Penicillium, Fusarium, and Pleurotus. asknature.orgresearchgate.netscielo.br For example, a co-culture of Aspergillus aculeatus and Mucor irregularis has demonstrated a high capacity for fluoranthene degradation, which is associated with the induction of laccase, lignin peroxidase, and manganese peroxidase. researchgate.net

Bacterial-fungal consortia can also be highly effective. Bacteria can form biofilms around fungal hyphae, which can stabilize the functional activity of the consortium and enhance the degradation of complex PAH mixtures. nih.gov

Table 2: Examples of Microorganisms Involved in Fluoranthene Degradation

| Microorganism/Consortium | Key Enzymes/Mechanisms | Reference |

| Mycobacterium vanbaalenii PYR-1 | Dioxygenation at C-1,2, C-2,3, and C-7,8 positions. | psu.edu |

| Chlorella vulgaris | Catechol 2,3, dioxygenase pathway. | nih.gov |

| Pleurotus ostreatus | Extracellular enzymes (MnP and laccase). | asknature.org |

| Aspergillus aculeatus and Mucor irregularis (co-culture) | Laccase, lignin peroxidase, manganese peroxidase. | researchgate.net |

| Bacterial-Fungal Consortia | Synergistic metabolic activities, biofilm formation. | nih.gov |

Factors Influencing Environmental Persistence and Degradation Kinetics

The persistence of this compound in the environment is influenced by a combination of its chemical properties and various environmental factors.

Chemical Structure: The stability of the aromatic ring system contributes to the persistence of PAHs. The presence and position of alkyl substituents can also affect their degradation rates.

Soil and Sediment Properties: The organic matter content of soil and sediment is a critical factor. PAHs are hydrophobic and tend to sorb strongly to organic matter, which can reduce their bioavailability to microorganisms and protect them from abiotic degradation. nih.govoregonstate.edu

Temperature: Temperature affects both the rate of chemical reactions and microbial activity. Generally, higher temperatures, up to a certain optimum, increase the rate of degradation. pjoes.comresearchgate.net

pH: The pH of the soil or water can influence the activity of microbial enzymes and the chemical state of the pollutants.

Oxygen Availability: Aerobic degradation of PAHs is generally faster and more complete than anaerobic degradation. The availability of oxygen is therefore a key factor in many environments.

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism, and thus for the biodegradation of PAHs.

Bioavailability: The extent to which a compound is available for uptake by microorganisms is a major limiting factor in its biodegradation. As mentioned, sorption to soil and sediment particles can significantly reduce bioavailability.

The degradation of fluoranthene has been shown to follow different kinetic models depending on the conditions and the microorganisms involved, including first-order and zero-order kinetics. mdpi.com The half-life of these compounds in the environment can range from days to years, depending on the prevailing conditions.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Advanced Chromatographic Techniques

Chromatography is the cornerstone of separating complex chemical mixtures. For compounds like 1,2,3,10b-Tetrahydro-2-methylfluoranthene, which may be present in intricate matrices such as petroleum products or environmental extracts, advanced chromatographic techniques are essential for achieving the necessary resolution and sensitivity. gcms.czresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of PAHs. For challenging separations, HPLC systems are often coupled with high-resolution detectors, such as fluorescence and tandem mass spectrometry (MS/MS), which offer enhanced selectivity and sensitivity. sciex.com The choice of stationary phase is critical; columns designed specifically for PAH analysis, often with specialized C18 chemistries, are employed to resolve isomeric compounds. While specific application data for this compound is not extensively detailed in published literature, the general methodology for similar alkylated PAHs involves gradient elution to effectively separate compounds across a range of polarities and molecular weights. nih.gov

Table 1: Illustrative HPLC Parameters for PAH Analysis

| Parameter | Condition |

|---|---|

| Column | PAH-specific C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile/Methanol |

| Gradient | Time-programmed gradient from ~50% B to 100% B |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | Fluorescence (programmable wavelength), MS (B15284909)/MS |

Note: This table represents typical starting conditions for PAH analysis and would require optimization for the specific target analyte.

For exceptionally complex samples containing hundreds or thousands of components, one-dimensional chromatography is often insufficient. gov.bc.ca Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in peak capacity and resolving power. nih.gov In GCxGC, the effluent from a primary column is systematically trapped, concentrated, and re-injected onto a second, shorter column with a different stationary phase. researchgate.net This orthogonal separation mechanism distributes peaks across a two-dimensional plane, separating compounds that would otherwise co-elute in a single-column separation. This technique is particularly powerful for distinguishing alkylated PAH isomers from parent PAHs and from the complex hydrocarbon matrix itself, such as in crude oil or sediment extracts. rsc.orgmosh-moah.de

When GCxGC is coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), it creates an exceptionally powerful analytical tool. researchgate.net TOF-MS is essential for GCxGC because it offers the high data acquisition speeds necessary to accurately characterize the very narrow peaks (often <100 ms wide) generated by the second-dimension column. rsc.org This combination provides high-resolution chromatographic separation and detailed mass spectral information simultaneously. gcms.cz The resulting data can be used to identify and quantify target compounds, like this compound, even at trace levels in highly complex mixtures, by leveraging both their unique retention times in the 2D space and their characteristic mass spectra. researchgate.net

High-Resolution Mass Spectrometry for Trace Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of elemental composition and confident identification of analytes, a critical feature for distinguishing target compounds from matrix interferences.

LC-HRMS combines the separation power of liquid chromatography with the specificity and sensitivity of high-resolution mass analysis. This technique is particularly valuable for analyzing PAH derivatives, including hydroxylated or other polar metabolites, that may not be suitable for GC analysis. sciex.comresearchgate.net Different ionization techniques, such as atmospheric pressure photoionization (APPI) and electrospray ionization (ESI), can be optimized for the sensitive detection of various PAH compounds. sciex.com The high mass accuracy of HRMS helps to differentiate the target analyte from other co-eluting species with the same nominal mass, which is a common challenge in environmental and biological samples. nemc.us

Specialized Sample Preparation and Enrichment for Environmental and Biological Matrices

The quality of analytical data is heavily dependent on the sample preparation stage. bohrium.com For trace analysis of this compound, the primary goals are to efficiently extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection.

Common techniques for extracting PAHs from environmental matrices like water, soil, and sediment include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and alkaline saponification for fatty samples. helcom.fiencyclopedia.pub For biological matrices, such as urine or tissue, methods often involve enzymatic hydrolysis to release conjugated metabolites, followed by extraction. researchgate.netnih.gov

Modern enrichment techniques focus on miniaturization and reducing solvent consumption. These include solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), which use a coated fiber or stir bar to adsorb analytes directly from a sample. nih.gov For complex matrices like petroleum residues, multi-step procedures involving size exclusion chromatography followed by adsorption chromatography may be necessary to isolate the PAH fraction from the bulk material. nih.gov

Table 2: Overview of Sample Preparation Techniques for PAHs

| Technique | Principle | Applicable Matrices | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitioning between a liquid sample and a solid sorbent. encyclopedia.pub | Water, extracts from solids, biological fluids. | High enrichment factors, reduced solvent use vs. LLE. |

| Alkaline Saponification | Hydrolysis of lipids and other esters to release trapped analytes. helcom.fi | Sediments, biota, fatty samples. | Efficiently removes lipid interferences. |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. nih.gov | Water, headspace above solids/liquids. | Solvent-free, simple, integrates sampling and extraction. |

| Stir Bar Sorptive Extraction (SBSE) | Adsorption of analytes onto a coated magnetic stir bar. nih.gov | Aqueous samples. | High enrichment capacity for non-polar compounds. |

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For complex molecules like 1,2,3,10b-Tetrahydro-2-methylfluoranthene, future research will likely focus on moving away from traditional, often harsh, synthetic conditions. A promising area of investigation is the use of catalytic systems that offer high efficiency and selectivity while minimizing waste. For instance, the synthesis of related perfluorinated tetrahydrofluoranthene derivatives has been achieved using strong Lewis acids like antimony pentafluoride, but this process necessitates stringent reaction conditions and generates hazardous waste. mdpi.com Future efforts could explore the use of solid acid catalysts, photocatalysis, or enzymatic transformations to achieve similar cyclizations under milder conditions. The principles of green chemistry, such as atom economy and the use of renewable starting materials, will be central to the design of next-generation synthetic routes.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification | Development of novel solid acid catalysts with tailored active sites. |

| Photocatalysis | Use of light as a clean reagent, mild reaction conditions | Design of photosensitizers for intramolecular cyclization reactions. |

| Biocatalysis | High selectivity, use of renewable resources | Engineering enzymes for the stereoselective synthesis of tetrahydrofluoranthene derivatives. |

| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction parameters in continuous flow reactors. |

Exploration of Biological and Environmental Fate in Understudied Systems

While the environmental impact of many common PAHs has been extensively studied, the biological and environmental fate of their partially saturated derivatives, including this compound, remains largely unexplored. Future research should aim to fill this knowledge gap by investigating the metabolic pathways of these compounds in various organisms, from microorganisms to mammals. Understanding how these molecules are transformed and whether their metabolites exhibit increased or decreased toxicity is crucial for accurate environmental risk assessment. Furthermore, studying their persistence, bioaccumulation, and transport in different environmental compartments, such as soil, water, and air, will provide a more complete picture of their environmental footprint. Advanced analytical techniques, including high-resolution mass spectrometry and isotopic labeling, will be instrumental in these investigations.

Design of New Functional Materials and Advanced Scaffolds Based on the Tetrahydrofluoranthene Core

The rigid, polycyclic structure of the tetrahydrofluoranthene core makes it an attractive scaffold for the development of novel functional materials. The strategic introduction of functional groups onto this framework can lead to materials with tailored electronic, optical, and mechanical properties. For example, the incorporation of fluorine atoms into the aromatic rings of related fluorene compounds has been shown to be a promising strategy for creating materials for optoelectronics. mdpi.com Future research could explore the synthesis of polymers and dendrimers incorporating the this compound unit for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The non-planar geometry of the tetrahydrofluoranthene core could also be exploited to create materials with interesting chiroptical properties.

| Material Class | Potential Application | Key Research Area |

| Conjugated Polymers | Organic electronics (OLEDs, OPVs) | Tuning of optoelectronic properties through functionalization. |

| Porous Organic Frameworks | Gas storage and separation | Design of frameworks with controlled pore size and functionality. |

| Chiral Materials | Asymmetric catalysis, chiroptical devices | Synthesis of enantiomerically pure tetrahydrofluoranthene derivatives. |

| Liquid Crystals | Display technologies | Investigation of the liquid crystalline properties of derivatized scaffolds. |

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry and Reaction Pathway Elucidation

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize many areas of chemistry, and the study of PAHs is no exception. In the context of this compound, ML models could be trained to predict various properties, such as toxicity, environmental persistence, and material performance, based on molecular structure. mdpi.comnih.gov This would enable the rapid screening of large virtual libraries of derivatives to identify promising candidates for specific applications. mdpi.comnih.gov Furthermore, AI algorithms can be employed to elucidate complex reaction pathways and predict the outcomes of chemical reactions, thereby accelerating the discovery of new synthetic routes. pnas.orgpnas.orgnih.gov The integration of computational and experimental approaches will be a powerful strategy for advancing our understanding of this class of compounds.

Mechanistic Studies of Non-Conventional Reactivity Patterns

A deeper understanding of the fundamental reactivity of the tetrahydrofluoranthene core can open doors to new chemical transformations and applications. While the general reactivity of aromatic systems is well-established, the partially saturated nature of this compound introduces unique reactivity patterns that warrant further investigation. Future research could focus on exploring non-conventional reactions, such as selective C-H bond functionalization, ring-opening reactions, and skeletal rearrangements. Mechanistic studies employing a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods (e.g., density functional theory) will be crucial for unraveling the intricate details of these transformations. The insights gained from these studies could lead to the development of novel synthetic methodologies and a more comprehensive understanding of the chemical behavior of this important class of molecules.

Q & A

Q. What are the standard spectroscopic methods for confirming the structure of 1,2,3,10b-Tetrahydro-2-methylfluoranthene, and how are potential conformational isomers resolved?

- Methodological Answer : Structural confirmation typically employs a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, in analogous fluoranthene derivatives, -NMR can reveal conformational isomerism (e.g., Ca/Cb ratios of 56/44 to 67/33) due to restricted rotation around sterically hindered bonds . To resolve these isomers, variable-temperature NMR or computational modeling (DFT) is recommended to assess energy barriers between conformers. UPLC-MS ensures purity (>95%) and aids in distinguishing degradation products .

Q. What solvent systems and purification methods optimize the synthesis of this compound for high yields and purity?

- Methodological Answer : Synthesis often involves cyclization reactions under inert atmospheres. Solvent selection (e.g., dichloromethane or THF) impacts reaction kinetics and byproduct formation. For purification, column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the target compound. Recrystallization in ethanol or acetonitrile further enhances purity, as demonstrated in fluoranthene derivative syntheses . Yield optimization requires monitoring reaction time and temperature via TLC or GC-MS.

Q. How should stability studies be designed to assess degradation pathways of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing under controlled humidity (40–75%), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines). Analyze samples at intervals (0, 1, 3, 6 months) using HPLC-UV or LC-MS to quantify degradation products. For fluoranthene analogs, oxidative degradation is common; thus, inert gas storage (argon) and antioxidants (BHT) are recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic stability data obtained via differential scanning calorimetry (DSC) vs. computational modeling for fluoranthene derivatives?

Q. What computational modeling approaches predict the reactivity of this compound under catalytic conditions?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis set models reaction pathways, including transition states and activation energies. For fluoranthene systems, solvent effects (PCM model) and catalyst interactions (e.g., Pd/C) are critical. Validate predictions against experimental kinetic data (e.g., Arrhenius plots) and spectroscopic intermediates (IR, Raman) .

Q. In kinetic studies, how should conflicting reaction rate data from fluoranthene derivatives be reconciled?

- Methodological Answer : Apply multivariate analysis (ANOVA, PCA) to identify variables (e.g., solvent polarity, catalyst loading) causing discrepancies. For example, fluoranthene oxidation rates may diverge due to trace metal impurities; inductively coupled plasma (ICP-MS) detects these. Replicate experiments under rigorously controlled conditions (e.g., glovebox for oxygen-sensitive reactions) .

Data Contradiction Analysis

Q. How to address conflicting NMR assignments for fluoranthene derivatives with multiple conformational isomers?

- Methodological Answer : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOESY correlations distinguish axial vs. equatorial substituents in tetrahydrofluoranthenes. If ambiguity remains, compare with X-ray crystallography data or synthesize isotopically labeled analogs (e.g., -enriched) for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.